molecular formula C19H31N3O2 B7917659 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917659
M. Wt: 333.5 g/mol
InChI Key: VQHMNCFCSIYECI-UHFFFAOYSA-N
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Description

This compound (CAS: 1353992-75-2) is a piperidine derivative functionalized with a benzyl ester at the 1-position and a substituted aminomethyl group at the 2-position. Its molecular weight is 319.45 g/mol, and it is part of a broader class of tertiary amines with applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

benzyl 2-[[2-aminoethyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-16(2)21(13-11-20)14-18-10-6-7-12-22(18)19(23)24-15-17-8-4-3-5-9-17/h3-5,8-9,16,18H,6-7,10-15,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHMNCFCSIYECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1CCCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the alkylation of piperidine with an appropriate alkyl halide, followed by the introduction of the amino-ethyl group through a nucleophilic substitution reaction. The final step involves esterification with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and the use of catalysts to accelerate the reaction rates. The purification process often involves recrystallization or chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol or the amino group into a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of piperidine-based benzyl esters with variations in substituent groups (alkyl chains, amino groups, and ring positions). Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent Modifications Molecular Weight (g/mol) Key References
Target Compound (1353992-75-2) 2-[(2-Aminoethyl-isopropylamino)methyl]piperidine 319.45
4-[(2-Aminoethyl-isopropylamino)methyl]piperidine analog (1353979-82-4) Substituent at 4-position 333.48
2-[(2-Aminoethyl-methylamino)methyl]piperidine analog (1353986-78-3) Methyl instead of isopropyl 305.42
Cyclohexyl derivative (1353982-97-4) Piperidine replaced with cyclohexane 333.48
Cyclopropyl variant (1353954-89-8) Cyclopropylamine substitution 329.44

Key Observations :

  • Positional Isomerism : Moving the substituent from the 2- to 4-position on the piperidine ring (e.g., CAS 1353979-82-4) increases molecular weight by ~14 g/mol, likely due to steric and electronic effects .
  • Ring Modifications : Cyclohexane or cyclopropane substitutions (CAS 1353982-97-4, 1353954-89-8) alter conformational flexibility and steric bulk, which may influence receptor binding .

Biological Activity

2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a synthetic compound with a complex structure that includes a piperidine ring, an amino acid derivative, and a benzyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its pharmacological potential.

  • Molecular Formula : C20H31N3O3
  • Molecular Weight : 361.5 g/mol
  • CAS Number : 1353957-66-0

The compound's structure allows for various interactions within biological systems, influencing its reactivity and potential therapeutic effects.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit a range of biological activities, including:

  • Anticonvulsant Properties : Studies have shown that similar compounds can act as anticonvulsants, effectively reducing seizure activity in animal models .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
  • Antimicrobial Effects : The compound has been evaluated for its antibacterial properties, showing effectiveness against certain bacterial strains comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key findings from SAR studies include:

FeatureImpact on Activity
Presence of amino groupsEnhances interaction with biological targets
Benzyl ester groupInfluences lipophilicity and membrane permeability
Piperidine ringEssential for receptor binding affinity

Case Studies

  • Anticonvulsant Activity : A study highlighted the efficacy of piperidine derivatives in reducing seizure frequency in rodent models. The compound's structural similarity to known anticonvulsants suggests it may share similar mechanisms of action .
  • Cytotoxicity in Cancer Cells : Research on related compounds revealed significant cytotoxic effects against human glioblastoma and melanoma cell lines, with IC50 values indicating potent activity. The presence of specific functional groups was correlated with enhanced cytotoxicity .
  • Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

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